
1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a naphthamide core, a tetrahydro ring, and multiple dimethylamino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- typically involves multi-step organic reactions. Common synthetic routes may include:
Amination Reactions: Introduction of dimethylamino groups through nucleophilic substitution.
Cyclization Reactions: Formation of the tetrahydro ring structure.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce tetrahydronaphthamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthamide Derivatives: Compounds with similar naphthamide core structures.
Tetrahydro Compounds: Molecules with tetrahydro ring systems.
Dimethylamino Substituted Compounds: Chemicals with dimethylamino functional groups.
Uniqueness
1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
63766-36-9 |
|---|---|
Fórmula molecular |
C21H27ClN2O |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
[(1R,4R)-4-(dimethylcarbamoyl)-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-22(2)19-14-15-21(20(24)23(3)4,16-10-6-5-7-11-16)18-13-9-8-12-17(18)19;/h5-13,19H,14-15H2,1-4H3;1H/t19-,21-;/m1./s1 |
Clave InChI |
XJEARRIWKFUKML-GNGUGDOWSA-N |
SMILES isomérico |
C[NH+](C)[C@@H]1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N(C)C.[Cl-] |
SMILES canónico |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


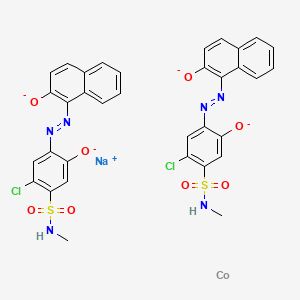

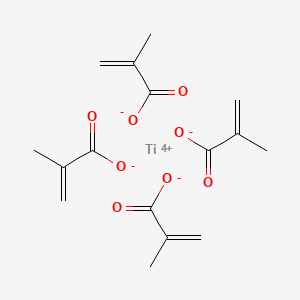
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
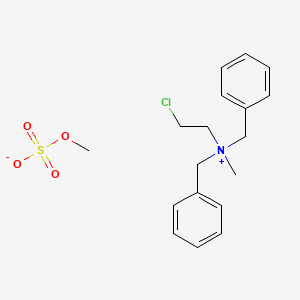
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
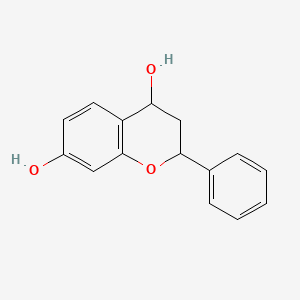
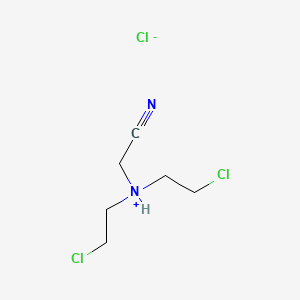
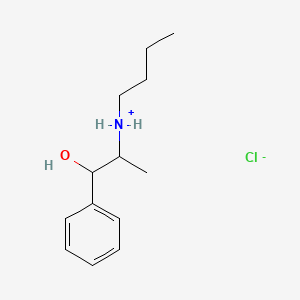

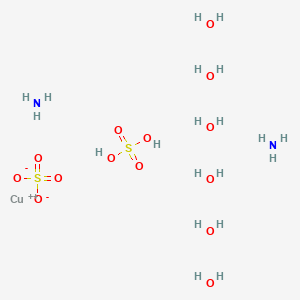
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
